molecular formula C21H20N2O4S2 B2383356 4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898413-72-4

4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2383356
CAS No.: 898413-72-4
M. Wt: 428.52
InChI Key: BNRKDNZXMUIHNM-UHFFFAOYSA-N
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Description

4-Methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to an N-sulfonyl-1,2,3,4-tetrahydroquinoline scaffold. This structure places it within a class of N-sulfonyl-tetrahydroquinoline derivatives that are of significant interest in modern medicinal chemistry and drug discovery research . The compound's molecular framework integrates a 4-methoxybenzamide group attached to the tetrahydroquinoline ring, which is further modified with a thiophene-2-ylsulfonyl substituent on the nitrogen atom, contributing to its unique electronic properties and potential for diverse molecular interactions. This compound is primarily utilized in research applications as a key intermediate or building block for the synthesis of more complex molecules. Researchers value this specific chemical scaffold due to its structural similarity to compounds explored for their biological activities. Recent scientific studies highlight that N-sulfonyl-1,2,3,4-tetrahydroquinoline derivatives have demonstrated promising antimicrobial properties, including significant antifungal activity against species such as Aspergillus spp, Penicillium spp, and Botrytis cinerea . Furthermore, structurally related sulfonamide-containing compounds are frequently investigated as modulators of various biological targets, including ATP-binding cassette transporters and enzymes like histone deacetylases (HDAC) . The presence of the sulfonamide group is a common pharmacophore in many therapeutic agents, making this compound a valuable template for structure-activity relationship (SAR) studies and the development of novel bioactive molecules. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-methoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-27-18-10-7-16(8-11-18)21(24)22-17-9-6-15-4-2-12-23(19(15)14-17)29(25,26)20-5-3-13-28-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRKDNZXMUIHNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 7-Nitro-1,2,3,4-Tetrahydroquinoline

The tetrahydroquinoline core is synthesized via a Skraup-Doebner-Von Miller reaction, starting with 3-nitroaniline. Cyclization is achieved using glycerol and sulfuric acid at 140–160°C, yielding 7-nitro-1,2,3,4-tetrahydroquinoline. Catalytic hydrogenation with Pd/C under H₂ gas (50 psi) reduces the nitro group to an amine, producing 1,2,3,4-tetrahydroquinolin-7-amine in 78% yield.

Table 1: Reaction Conditions for Tetrahydroquinoline Synthesis

Step Reagents/Conditions Yield (%)
Cyclization Glycerol, H₂SO₄, 140°C 65
Nitro Reduction H₂ (50 psi), Pd/C, EtOH 78

Sulfonylation of the Tetrahydroquinoline Amine

Thiophene-2-Sulfonyl Chloride Coupling

The amine intermediate is sulfonylated using thiophene-2-sulfonyl chloride in dichloromethane (DCM) with triethylamine as a base. The reaction proceeds at 0°C to room temperature over 12 hours, achieving 85% yield. Excess sulfonyl chloride (1.2 equiv) ensures complete conversion, while rigorous exclusion of moisture prevents hydrolysis.

Mechanistic Insight :
The base deprotonates the amine, forming a nucleophilic species that attacks the electrophilic sulfur in thiophene-2-sulfonyl chloride. The transient sulfonic acid intermediate is stabilized by triethylamine, which scavenges HCl.

Amide Bond Formation with 4-Methoxybenzoyl Chloride

Schotten-Baumann Reaction

The sulfonylated tetrahydroquinoline is reacted with 4-methoxybenzoyl chloride in a biphasic system (NaOH/CH₂Cl₂). The aqueous phase maintains a pH of 9–10, facilitating the deprotonation of the amine and promoting nucleophilic attack on the acyl chloride. The reaction yields 72% of the target compound after recrystallization from ethanol.

Optimization Note :
Replacing DCM with THF increased the reaction rate but led to emulsion formation, complicating product isolation. Lowering the temperature to 0°C reduced side products such as N-acylurea derivatives.

Alternative Synthetic Routes and Catalytic Innovations

Palladium-Catalyzed C–N Coupling

A novel approach employs Pd(OAc)₂ and Xantphos as a catalytic system to couple 4-methoxybenzoic acid with the sulfonylated tetrahydroquinoline. This method avoids acyl chloride preparation, using instead in situ activation of the carboxylic acid with HATU. The reaction achieves 68% yield in DMF at 80°C.

Table 2: Comparison of Amide Coupling Methods

Method Conditions Yield (%) Purity (%)
Schotten-Baumann NaOH/CH₂Cl₂, 0°C 72 95
Pd-Catalyzed Pd(OAc)₂, Xantphos, DMF 68 92

Purification and Characterization

Column Chromatography

Crude product is purified via silica gel chromatography using a hexane/ethyl acetate gradient (70:30 to 50:50). The target compound elutes at Rf = 0.4 (50:50 hexane/EtOAc), yielding a white crystalline solid.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, NH), 7.45–7.32 (m, 4H, ArH), 6.98 (d, J = 8.8 Hz, 2H, OCH₃-ArH), 3.87 (s, 3H, OCH₃).
  • HRMS : m/z calculated for C₂₁H₂₁N₂O₄S₂ [M+H]⁺: 437.0941; found: 437.0938.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) on the benzamide moiety can be reduced to an amine.

    Substitution: The methoxy group on the benzamide can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-ylsulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.

Scientific Research Applications

4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: It may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: The compound’s unique properties could be exploited in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is not fully understood, but it is believed to interact with specific molecular targets in the body. The thiophen-2-ylsulfonyl group may play a role in binding to proteins or enzymes, while the tetrahydroquinoline moiety could interact with neurotransmitter receptors or ion channels. These interactions could modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound’s key structural analogs and their distinguishing features are summarized below:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Spectral Data
4-Methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (Target) Tetrahydroquinoline + benzamide 1-Thiophene-2-sulfonyl, 7-methoxybenzamide ~443.5 (estimated) Expected IR: νC=O (~1660–1682 cm⁻¹), νS=O (~1150–1255 cm⁻¹)
N-(4-(Thiomorpholinosulfonyl)phenyl)benzamide (LASSBio-1446) Benzamide 4-Thiomorpholinosulfonyl Not specified IR: νC=O (~1663–1682 cm⁻¹), νS=O (~1243–1258 cm⁻¹)
3,5-Bis(trifluoromethyl)-N-(1-(morpholine-4-carbonyl)tetrahydroquinolin-7-yl)benzamide (10e) Tetrahydroquinoline + benzamide 1-Morpholine-carbonyl, 3,5-bis(trifluoromethyl)benzamide ~564.4 (calculated) NMR: Aromatic proton shifts (δ 7.2–8.5 ppm), trifluoromethyl signals (δ ~120 ppm)
4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Tetrahydroquinoline + benzamide 1-Isobutyryl, 4-tert-butylbenzamide 378.51 IR: νC=O (~1660–1682 cm⁻¹), tert-butyl C-H stretch (~2960–2870 cm⁻¹)

Key Observations :

  • Sulfonyl vs. Carbonyl Groups: The target compound’s thiophene sulfonyl group differs from the thiomorpholinosulfonyl in LASSBio-1446 and the morpholine-carbonyl in compound 10e .
  • Substituent Effects : The methoxy group on the benzamide (target) may improve solubility compared to lipophilic tert-butyl (compound in ) or trifluoromethyl groups (compound 10e ).

Biological Activity

4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound with potential biological activities. Its unique structure integrates a methoxy group, a sulfonyl moiety attached to a thiophene ring, and a tetrahydroquinoline backbone. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C21H20N2O4S2, with a molecular weight of 428.52 g/mol. Its structural components include:

  • Methoxy Group : Enhances solubility and may influence binding interactions.
  • Thiophene Ring : Known for its electronic properties that can affect the compound's reactivity.
  • Tetrahydroquinoline Backbone : Provides a framework that may interact with various biological targets.

Research indicates that compounds similar to this compound may interact with proteins involved in cell signaling pathways related to cancer and inflammation. The specific binding affinity to these targets is crucial for determining the compound's therapeutic potential.

Interaction Studies

Preliminary studies suggest that this compound could exhibit significant binding to enzymes or receptors associated with:

  • Cancer Pathways : Potential inhibition of tumor growth by targeting specific oncogenic pathways.
  • Inflammation : Modulation of inflammatory responses through inhibition of pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes findings from various studies on the biological activity of related compounds:

Compound NameActivityIC50 (µM)Notes
Compound AAnti-cancer5.0Induces apoptosis in glioma cells
Compound BAnti-inflammatory3.5Inhibits TNF-alpha production
Compound CAntimicrobial10.0Effective against MRSA

Case Studies

  • Anti-Cancer Activity : A study involving similar tetrahydroquinoline derivatives showed that they could effectively inhibit the growth of glioma cells by inducing apoptosis through caspase activation.
  • Anti-inflammatory Effects : Another study reported that compounds with similar structures significantly reduced the levels of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Properties : Compounds structurally related to this compound demonstrated efficacy against antibiotic-resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, and how can yield be improved?

  • Methodology :

  • Multi-step synthesis : Begin with the preparation of the tetrahydroquinoline core via cyclization of substituted anilines, followed by sulfonation at the 1-position using thiophene-2-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Couple the 7-amino group with 4-methoxybenzoyl chloride via amidation .
  • Yield optimization : Adjust reaction parameters such as temperature (60–80°C for sulfonation), solvent polarity (DMF for sulfonation vs. dichloromethane for amidation), and stoichiometric ratios (1.2–1.5 equivalents of sulfonyl chloride). Monitor intermediates via TLC or HPLC .
    • Key Data :
StepYield (%)Purity (HPLC)
Sulfonation65–75>95%
Amidation80–85>98%

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm, thiophene protons at δ 7.0–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₂₃H₂₁N₂O₄S₂; calc. 477.09) .
  • HPLC : Ensure >98% purity using a C18 column with acetonitrile/water gradients .

Q. How can researchers screen for preliminary biological activity?

  • Methodology :

  • In vitro assays : Test against enzyme targets (e.g., kinases, proteases) or microbial strains (Gram-positive bacteria, fungi) using MIC (Minimum Inhibitory Concentration) assays .
  • Dose-response curves : Use concentrations ranging from 1 nM to 100 µM to identify IC₅₀/EC₅₀ values. Include positive controls (e.g., ciprofloxacin for antimicrobial tests) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

  • Methodology :

  • Modify substituents : Replace the methoxy group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance target binding. Vary the thiophene sulfonyl moiety with other heterocycles (e.g., furan, pyridine) .
  • Pharmacophore mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical interactions with biological targets like RORγ receptors .
    • Example SAR Data :
DerivativeR GroupIC₅₀ (µM)
ParentOMe1.5
Derivative 1NO₂0.8
Derivative 2CF₃0.6

Q. How should researchers resolve contradictions in biological assay data (e.g., variable potency across studies)?

  • Methodology :

  • Assay validation : Replicate experiments under standardized conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) .
  • Orthogonal assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Meta-analysis : Compare data across studies to identify confounding factors (e.g., solvent effects from DMSO) .

Q. What computational strategies predict this compound’s pharmacokinetic properties and toxicity?

  • Methodology :

  • ADMET prediction : Use tools like SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and hERG channel binding .
  • Molecular dynamics simulations : Model membrane permeability (e.g., Blood-Brain Barrier penetration) via GROMACS .

Data Contradiction Analysis

  • Case Study : Discrepancies in antimicrobial activity between Gram-positive and Gram-negative bacteria.
    • Hypothesis : The compound’s sulfonyl group may enhance penetration into Gram-positive membranes but is effluxed by Gram-negative pumps .
    • Validation : Perform efflux pump inhibition assays with PAβN (Phe-Arg-β-naphthylamide) to test potency enhancement in Gram-negative strains .

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